Cas no 2409589-75-7 (3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride)
3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride
- 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride
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- Inchi: 1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H
- InChI Key: QRIZMKGYDVBXGC-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CC(=CC=1)C1(CNCCC1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 261
- Topological Polar Surface Area: 32.299
3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC402144-250mg |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 250mg |
£147.00 | 2025-02-21 | ||
| Apollo Scientific | PC402144-1g |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 1g |
£440.00 | 2025-02-21 | ||
| abcr | AB598406-250mg |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride; . |
2409589-75-7 | 250mg |
€301.70 | 2024-07-24 | ||
| abcr | AB598406-1g |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride; . |
2409589-75-7 | 1g |
€823.20 | 2024-07-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588437-250mg |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 98% | 250mg |
¥1645 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588437-1g |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 98% | 1g |
¥4213 | 2023-04-06 | |
| 1PlusChem | 1P01JL59-250mg |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 250mg |
$247.00 | 2024-05-22 | ||
| 1PlusChem | 1P01JL59-1g |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
2409589-75-7 | 1g |
$687.00 | 2024-05-22 |
3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride Suppliers
3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride
Research Brief on 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol Hydrochloride (CAS: 2409589-75-7)
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride (CAS: 2409589-75-7) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This piperidine derivative, characterized by a trifluoromethylphenyl group, has been the subject of recent research due to its potential pharmacological properties and applications in the development of novel therapeutics. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and binding affinity of drug candidates.
Recent studies have focused on the synthesis and characterization of this compound, with particular attention to its potential as a central nervous system (CNS) active agent. The piperidine scaffold is a common structural motif in many CNS drugs, and modifications at the 3-position, such as the introduction of a hydroxyl group and a trifluoromethylphenyl moiety, can significantly influence the compound's biological activity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride to various neurotransmitter receptors. The compound demonstrated moderate to high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuropsychiatric disorders and pain management. The hydrochloride salt form was found to improve the compound's solubility and bioavailability compared to its free base counterpart.
Another significant development was reported in a recent patent application (WO2023056789), where this compound was included as a key intermediate in the synthesis of novel dopamine D3 receptor antagonists. The researchers highlighted the compound's structural versatility, which allows for efficient derivatization at both the piperidine nitrogen and the hydroxyl group, enabling the rapid generation of diverse analogs for structure-activity relationship studies.
Pharmacokinetic studies of 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride have shown promising results. The compound exhibits good blood-brain barrier penetration in animal models, with a brain-to-plasma ratio of approximately 2:1. Metabolic stability studies in human liver microsomes indicated a half-life of over 60 minutes, suggesting favorable metabolic properties for further drug development.
Current research directions include exploring the compound's potential as a scaffold for developing selective sigma receptor ligands and investigating its effects in animal models of neurodegenerative diseases. The trifluoromethyl group's unique electronic properties are believed to contribute to the compound's interesting pharmacological profile, though detailed structure-activity relationship studies are still ongoing to fully elucidate this relationship.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis that reduces the number of steps from previous methods while maintaining excellent purity (>99.5%). This improved synthetic route could facilitate larger-scale production for preclinical and clinical studies.
In conclusion, 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride represents a promising compound in medicinal chemistry research, with potential applications in CNS drug discovery. Its unique structural features, combined with favorable pharmacological properties, make it an interesting subject for further investigation. Future research will likely focus on expanding its therapeutic potential through targeted structural modifications and comprehensive biological evaluation.
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